molecular formula C17H19FN2O3S2 B4520249 N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4520249
M. Wt: 382.5 g/mol
InChI Key: GVZZWZDOVHBFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H19FN2O3S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.08211298 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Preclinical Pharmacology and Pharmacokinetics : A study on CERC-301, a compound with a piperidine moiety similar to N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, explored its pharmacodynamic and pharmacokinetic properties. CERC-301 is a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist with potential implications in treating major depressive disorder. This research highlights the translational approach from preclinical models to clinical trials, emphasizing the importance of receptor occupancy and dose selection for therapeutic effectiveness (Garner et al., 2015).

Metabolism and Disposition Studies

Metabolite Profiling and Characterization : The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were thoroughly investigated in humans. This study underscores the significance of understanding the metabolic pathways and elimination mechanisms of novel therapeutic agents, providing a foundation for safety and efficacy assessments in drug development (Renzulli et al., 2011).

Diagnostic Imaging Applications

Sigma Receptor Scintigraphy : Research involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in patients with suspected primary breast cancer highlights the application of specific compounds in diagnostic imaging. By targeting sigma receptors overexpressed in breast cancer cells, this study exemplifies how novel compounds can aid in non-invasively assessing tumor proliferation, potentially guiding treatment decisions (Caveliers et al., 2002).

Therapeutic Research

Enhancing Osteogenic Differentiation : A study on flufenamic acid, a fenamic acid NSAID, investigated its role in promoting osteogenic differentiation of mesenchymal stem cells and suppressing bone loss. This research illuminates the potential therapeutic applications of NSAIDs in bone tissue engineering and osteoporosis treatment, underscoring the importance of understanding the molecular mechanisms underlying these effects (Liu et al., 2019).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c18-15-5-2-1-4-14(15)12-19-17(21)13-7-9-20(10-8-13)25(22,23)16-6-3-11-24-16/h1-6,11,13H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZZWZDOVHBFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.